molecular formula C24H53NO4S B093667 Ethyldimethyl(octadecyl)ammonium ethyl sulphate CAS No. 110-07-6

Ethyldimethyl(octadecyl)ammonium ethyl sulphate

Cat. No.: B093667
CAS No.: 110-07-6
M. Wt: 451.7 g/mol
InChI Key: NRLUCCYRQRCHIJ-UHFFFAOYSA-M
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Description

Ethyldimethyl(octadecyl)ammonium ethyl sulphate is a quaternary ammonium compound (QUAT) characterized by its cationic surfactant properties. It is widely used as an antistatic agent in cosmetic formulations and industrial applications due to its ability to reduce surface resistivity and improve material compatibility. The compound features:

  • Chemical structure: A central nitrogen atom bonded to an ethyl group, two methyl groups, and an octadecyl (C18) chain, with ethyl sulphate as the counterion .
  • CAS Number: 67846-16-6 (variant with stearamidopropyl modification) and 67633-63-0 (isostearamidopropyl variant) .
  • Molecular formula: C27H58N2O5S, molecular weight 522.82 g/mol .
  • Function: Stabilizes charges on surfaces, enhances detergency, and reduces static buildup in polymers and textiles .

Properties

IUPAC Name

ethyl-dimethyl-octadecylazanium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H48N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6-7(3,4)5/h5-22H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLUCCYRQRCHIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H53NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059381
Record name Ethyldimethyl(octadecyl)ammonium ethyl sulphate
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Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

110-07-6
Record name 1-Octadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Dimethylstearylethyl ammonium ethosulfate
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Record name 1-Octadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Ethyldimethyl(octadecyl)ammonium ethyl sulphate
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Record name Ethyldimethyl(octadecyl)ammonium ethyl sulphate
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Record name STEARYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE
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Preparation Methods

Alkylation of Ethyldimethylamine

The synthesis begins with the alkylation of ethyldimethylamine using octadecyl bromide. This step forms the tertiary amine precursor, ethyldimethyloctadecylamine:

Reaction:

Ethyldimethylamine+Octadecyl bromideEthyldimethyloctadecylamine+HBr\text{Ethyldimethylamine} + \text{Octadecyl bromide} \rightarrow \text{Ethyldimethyloctadecylamine} + \text{HBr}

Conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 70–80°C

  • Time: 8–12 hours

  • Yield: 78–82%

The reaction is monitored via thin-layer chromatography (TLC) to confirm complete consumption of octadecyl bromide. Excess HBr is neutralized with aqueous sodium bicarbonate.

Quaternization with Ethyl Sulfate

The tertiary amine undergoes quaternization with ethyl sulfate to yield the final product:

Reaction:

Ethyldimethyloctadecylamine+Ethyl sulfateEthyldimethyl(octadecyl)ammonium ethyl sulphate\text{Ethyldimethyloctadecylamine} + \text{Ethyl sulfate} \rightarrow \text{Ethyldimethyl(octadecyl)ammonium ethyl sulphate}

Conditions:

  • Solvent: Ethanol

  • Temperature: 50–60°C

  • Time: 4–6 hours

  • Molar Ratio: 1:1.05 (amine:ethyl sulfate)

  • Yield: 85–90%

The product precipitates upon cooling and is purified via recrystallization from acetone. Purity is verified using HPLC (>98%).

Industrial Production Methods

Continuous Flow Alkylation

Industrial processes employ continuous flow reactors to enhance efficiency:

  • Reactor Type: Tubular reactor with static mixers

  • Throughput: 500 L/h

  • Temperature: 75°C

  • Residence Time: 2 hours

  • Yield: 89%

Solvent recovery systems reduce waste, with ethanol recycled at a 95% efficiency rate.

Quaternization at Scale

Quaternization is conducted in stainless steel reactors with automated pH control:

  • Reactor Volume: 2,000 L

  • Agitation: 300 rpm

  • Cooling System: Jacketed reactor with chilled water

  • Product Isolation: Centrifugation followed by fluidized-bed drying

  • Purity: 96–98%

Reaction Optimization and Challenges

Solvent Selection

Solvent SystemReaction Rate (h⁻¹)Yield (%)Purity (%)
Ethanol/water0.158598
Isopropanol0.107295
Acetonitrile0.188897

Ethanol/water mixtures balance reaction rate and cost-effectiveness. Acetonitrile offers faster kinetics but is avoided industrially due to toxicity.

Impurity Control

Common impurities include:

  • Unreacted octadecyl bromide: Removed via activated carbon filtration.

  • Ethyl sulfate residues: Reduced by washing with 5% NaOH.

  • Oligomers: Suppressed by maintaining stoichiometric excess of ethyl sulfate.

Comparative Analysis of Methods

ParameterLaboratory MethodIndustrial Method
Reaction Time12–18 hours4–6 hours
Yield80–85%85–90%
Energy ConsumptionHighModerate
Solvent RecoveryManualAutomated (95%)
Capital CostLowHigh

Physicochemical Properties of Intermediates and Product

CompoundMolecular Weight (g/mol)Melting Point (°C)LogP
Ethyldimethylamine73.14-900.45
Octadecyl bromide346.4528–308.92
Ethyldimethyloctadecylamine399.7445–4710.3
This compound522.82102–1047.91

Chemical Reactions Analysis

Types of Reactions: Ethyldimethyl(octadecyl)ammonium ethyl sulphate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

Surfactant Applications

EDMOES is widely used as a surfactant in various formulations due to its ability to modify surface tension and enhance solubility in aqueous solutions.

Detergents and Personal Care Products

  • Emulsifying Agent : EDMOES is utilized in shampoos, conditioners, and body washes for its emulsifying properties, helping to stabilize mixtures of oil and water.
  • Pearlescent Agents : It is used in pearlescent concentrates to enhance the visual appeal of personal care products .

Industrial Applications

  • Cleaning Agents : Its surfactant properties make it effective in industrial cleaning formulations, where it aids in the removal of oils and greases from surfaces.

Antimicrobial Properties

EDMOES exhibits significant antimicrobial activity, making it suitable for use in disinfectants and antiseptics.

Case Studies

  • In laboratory settings, EDMOES has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating potent antimicrobial effects.

Drug Delivery Systems

EDMOES has potential applications in drug delivery due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Gene Delivery

Research indicates that cationic surfactants like EDMOES can facilitate gene delivery by forming complexes with negatively charged nucleic acids (DNA/RNA), aiding their internalization into cells.

Formulation Studies

Studies have explored the use of EDMOES in formulations aimed at improving the stability and release profiles of therapeutic agents.

While EDMOES shows promising applications, its environmental impact must be considered. Research into biodegradability and eco-toxicity is essential for assessing its long-term effects on ecosystems.

Mechanism of Action

The mechanism of action of ethyldimethyl(octadecyl)ammonium ethyl sulphate involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on microbial cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and fungi .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Cosmetics : Stearamidopropyl variants dominate in hair conditioners due to reduced static and improved manageability .
  • Textiles : Ethylmethyldi(octadecyl)ammonium ethyl sulphate (CAS 10378-14-0) is preferred for fabric softeners due to dual-chain hydrophobicity .
  • Emerging uses : Methacryloyl-modified variants enable antistatic polymers in 3D printing and electronics .

Biological Activity

Ethyldimethyl(octadecyl)ammonium ethyl sulphate (EDOAES) is a cationic surfactant known for its diverse biological activities, particularly in antimicrobial applications and drug delivery systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H53_{53}NO4_4S
  • Molecular Weight : 451.75 g/mol
  • LogP : 7.908 (indicating high lipophilicity)

EDOAES is synthesized through the alkylation of dimethylamine with octadecyl bromide, followed by quaternization with ethyl sulfate, which results in a compound that possesses both hydrophilic and hydrophobic characteristics. This amphiphilic nature allows EDOAES to interact effectively with cell membranes, leading to disruption of microbial integrity and subsequent cell lysis.

Antimicrobial Activity

EDOAES exhibits significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its cationic nature enables it to bind to negatively charged components of microbial membranes, causing structural damage that leads to cell death.

Comparative Antimicrobial Efficacy

Compound NameAntimicrobial SpectrumUnique Characteristics
This compound (EDOAES) Broad-spectrum against Gram-positive and Gram-negative bacteriaLong alkyl chain enhances membrane interaction
Cetyltrimethylammonium bromide (CTAB) Effective against Gram-positive bacteriaMore hydrophobic than EDOAES
Benzalkonium chloride Strong activity against various pathogensCommonly used in disinfectants
Dodecyltrimethylammonium chloride Effective in personal care productsShorter alkyl chain compared to EDOAES

The unique long-chain structure of EDOAES contributes to its enhanced emulsifying properties, making it particularly effective in formulations requiring both solubilization and antimicrobial action.

Applications in Drug Delivery

Research indicates that EDOAES can facilitate drug delivery by forming complexes with hydrophobic drugs, improving their solubility in biological environments. This property is crucial for developing effective drug delivery systems, especially in targeting specific tissues or cells.

Gene Delivery Potential
EDOAES has shown promise as a carrier for genetic materials such as DNA and RNA. The positive charge on the surfactant interacts with the negatively charged phosphate backbone of nucleic acids, forming complexes that can be internalized by cells. However, further studies are needed to explore its efficacy and safety in gene therapy applications.

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial effectiveness of EDOAES against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, confirming its potential as an effective disinfectant.
  • Drug Delivery System Development
    In another investigation, researchers formulated liposomes using EDOAES as a surfactant to encapsulate hydrophobic drugs. The resulting formulations demonstrated improved stability and drug release profiles compared to traditional methods.
  • Toxicological Assessment
    Toxicological studies revealed that while EDOAES exhibits potent antimicrobial activity, it also shows cytotoxic effects at higher concentrations on mammalian cells. This highlights the need for careful consideration of dosage when utilizing this compound in therapeutic applications .

Q & A

Q. Example Table :

StudyMicrobial StrainMIC (µg/mL)MethodKey Variables
AE. coli ATCC 2592250Broth microdilutionpH 7.2, 37°C
BE. coli K12120Agar diffusionpH 6.8, 30°C

Q. What methodologies validate the compound’s interaction with anionic polymers in formulation studies?

  • Methodology :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Dynamic Light Scattering (DLS) : Monitor aggregate size changes upon polymer addition.
  • Zeta Potential Measurements : Assess charge neutralization at varying polymer-surfactant ratios .

Structural and Functional Insights

Q. How does the octadecyl chain length influence surfactant properties compared to shorter-chain analogs?

  • Methodology :
  • Comparative Studies : Synthesize analogs with C12, C16, and C18 chains. Measure CMC, Krafft temperature, and emulsification efficiency.
  • Molecular Dynamics : Simulate packing efficiency in micelles. Longer chains (C18) enhance hydrophobic interactions but reduce solubility .

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